molecular formula C16H16N2O2 B14781586 1-benzyl-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid

1-benzyl-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid

Cat. No.: B14781586
M. Wt: 268.31 g/mol
InChI Key: XQBJBOXNYNJLLK-UHFFFAOYSA-N
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Description

1-Benzyl-2-methylbenzodiazole-5-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C16H14N2O2 and a molecular weight of 266.3 g/mol . This compound is known for its unique structure, which includes a benzimidazole core substituted with a benzyl group and a carboxylic acid group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-methylbenzodiazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with benzyl chloride, followed by cyclization and subsequent carboxylation. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-methylbenzodiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-2-methylbenzodiazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-2-methylbenzodiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-2-methylbenzodiazole-5-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both the benzyl and carboxylic acid groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in research and development .

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

1-benzyl-2-methyl-3H-indazole-5-carboxylic acid

InChI

InChI=1S/C16H16N2O2/c1-17-11-14-9-13(16(19)20)7-8-15(14)18(17)10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,19,20)

InChI Key

XQBJBOXNYNJLLK-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(N1CC3=CC=CC=C3)C=CC(=C2)C(=O)O

Origin of Product

United States

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